molecular formula C11H12N2O3S B5843255 Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B5843255
M. Wt: 252.29 g/mol
InChI Key: DGVNQJDBEYVYHF-UHFFFAOYSA-N
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Description

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with methyl and oxo substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is unique due to its specific substitution pattern and the presence of both methyl and oxo groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Chemical Formula : C_{12}H_{14}N_{2}O_{2}S
  • Molecular Weight : 250.32 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with a methyl acetate substituent, contributing to its unique biological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of thieno[2,3-d]pyrimidine derivatives, including this compound. These compounds have shown significant activity against various strains of Mycobacterium tuberculosis.

  • Inhibition Rates : The percentage inhibition of mycobacterial growth ranges from 40% to 68%, particularly against strains such as Mycobacterium smegmatis MC2155 and Mycobacterium bovis BCG .
Compound% Inhibition (against M. tuberculosis)
This compound40 - 68%

Antitumoral Activity

The compound has also been evaluated for its antitumoral effects. In vitro assays demonstrated that it exhibits cytotoxicity against various cancer cell lines.

  • MTT Assay Results : The compound showed promising growth inhibition in tumor cell lines with an effective concentration leading to significant cell death .

Antimicrobial Activity

In addition to its antimycobacterial properties, the compound has been tested for broader antimicrobial activity. It has shown effectiveness against gram-positive and gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC was reported at 1,000 μg/mL against Staphylococcus epidermidis, indicating moderate antimicrobial activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Key Enzymes : The compound may inhibit essential enzymes involved in the metabolic pathways of mycobacteria and cancer cells.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, it may induce apoptosis in tumor cells and disrupt the growth of bacterial cells.

Case Study 1: Antimycobacterial Screening

A study conducted on a series of thieno[2,3-d]pyrimidine derivatives revealed that modifications to the core structure significantly impacted their biological activity. This compound was among those compounds that exhibited notable antimycobacterial activity .

Case Study 2: Antitumor Efficacy

In a separate investigation focusing on the antitumor potential of thieno[2,3-d]pyrimidine derivatives, this compound demonstrated significant cytotoxic effects in vitro. The results indicated a dose-dependent response in tumor cell lines .

Properties

IUPAC Name

methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6-7(2)17-10-9(6)11(15)13(5-12-10)4-8(14)16-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVNQJDBEYVYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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